CDTA sodium salt, DCTA sodium salt, 1,2-Diaminocyclohexanetetraacetic acid solution tetraso
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Description
CDTA sodium salt, DCTA sodium salt, and 1,2-Diaminocyclohexanetetraacetic acid solution tetrasodium salt are types of aminopolycarboxylic acids (APCAs) that are used in several industries due to their unique properties of chelation . They are often used in volumetric standard solutions for complexometry .
Synthesis Analysis
The synthesis of these compounds involves complex chemical reactions. For instance, CDTA sodium salt has been tested as an alternative acidizing fluid for carbonate formations due to its lipophilic properties . The labeling of polysaccharides at hydroxyl groups is another example of a synthesis process involving DCTA sodium salt .
Molecular Structure Analysis
The molecular formula of CDTA sodium salt is C14H18N2O8.4Na, and it has a molecular weight of 434.262 . The structure of these compounds is constructed using software and further optimized using density functional theory .
Chemical Reactions Analysis
The reaction kinetics and mechanism of these compounds have been studied with cerium(IV) ions in perchloric acid media at room temperature, showing a reduction of Ce 4+ to cerium(III) ions .
Physical and Chemical Properties Analysis
CDTA sodium salt is a colorless liquid with a density of 1.03. It has a boiling point of approximately 100°C and a melting point of approximately 0°C . The composition includes water (84.82%), acetic acid (5.98%), sodium chloride (5.80%), sodium hydroxide (3%), and 1,2-Cyclohexylenedimaine Tetraacetic Acid (CDTA) (0.40%) .
Mechanism of Action
Safety and Hazards
Properties
CAS No. |
18763-65-0 |
---|---|
Molecular Formula |
C14H18N2Na4O8 |
Molecular Weight |
434.263 |
IUPAC Name |
tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate |
InChI |
InChI=1S/C14H22N2O8.4Na/c15-13-7(3-11(21)22)5(1-9(17)18)6(2-10(19)20)8(14(13)16)4-12(23)24;;;;/h5-8,13-14H,1-4,15-16H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;;/q;4*+1/p-4 |
InChI Key |
GGLQYHKBQLITFL-UHFFFAOYSA-J |
SMILES |
C(C1C(C(C(C(C1CC(=O)[O-])N)N)CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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